N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
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Overview
Description
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic compound with a complex structure that includes a dimethylamino group, a fluoroethyl group, and a pyrazol-4-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the fluoroethyl group: This step often involves nucleophilic substitution reactions where a fluoroethyl halide reacts with the pyrazole intermediate.
Attachment of the dimethylamino group: This can be done through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A compound with similar ester functionalities.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Shares structural similarities in terms of aromatic substitution.
GPR35 Agonist, Compound 10: Another compound with a pyrazole core.
Uniqueness
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C15H21FN4 |
---|---|
Molecular Weight |
276.35 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C15H21FN4/c1-12-15(11-20(18-12)9-8-16)17-10-13-4-6-14(7-5-13)19(2)3/h4-7,11,17H,8-10H2,1-3H3 |
InChI Key |
JZMOVSGELSGVFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(C=C2)N(C)C)CCF |
Origin of Product |
United States |
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